Octadecyl isothiocyanate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-isothiocyanatooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIRSSFEIRFISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062680 | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2877-26-1 | |
| Record name | 1-Isothiocyanatooctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Octadecyl Isothiocyanate and Analogues
Classical and Established Synthesis Pathways
Traditional methods for synthesizing isothiocyanates have been the bedrock of their production for decades. These routes typically involve the use of dithiocarbamate (B8719985) intermediates or highly reactive thiophosgene (B130339) and its derivatives.
One of the most common and versatile methods for preparing isothiocyanates involves the decomposition of dithiocarbamate salts. nih.govnih.gov This two-step process begins with the reaction of a primary amine, such as octadecylamine, with carbon disulfide in the presence of a base to form a stable dithiocarbamate salt intermediate. chemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.gov
The choice of desulfurizing agent is crucial and has been the subject of extensive research to move away from toxic heavy metals like lead nitrate. nih.govchemrxiv.org A variety of reagents have been developed to facilitate this transformation, each with specific advantages concerning reaction conditions, yield, and by-product profiles. For instance, tosyl chloride can mediate the decomposition of in situ generated dithiocarbamate salts, producing both alkyl and aryl isothiocyanates in high yields of 75–97%. nih.govorganic-chemistry.org Another efficient reagent is di-tert-butyl dicarbonate (B1257347) (Boc2O), which works with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and is advantageous because its by-products are mostly volatile, simplifying the work-up procedure to a simple evaporation. cbijournal.comkiku.dk Other effective desulfurizing agents include cyanuric chloride, iodine, and hydrogen peroxide. nih.govcbijournal.combeilstein-journals.orgnih.gov
| Desulfurizing Agent | Typical Base | Solvent(s) | Key Features | Yield Range (%) |
| Tosyl Chloride (TsCl) | Triethylamine (Et3N) | Dichloromethane | In situ generation of dithiocarbamate; forms labile thiotosyl esters. nih.govorganic-chemistry.org | 75–97 nih.gov |
| Di-tert-butyl dicarbonate (Boc2O) | DMAP or DABCO (catalytic) | Various (DCM, THF, Acetone) | Clean work-up as by-products are volatile (CO2, COS, tert-butanol). cbijournal.comkiku.dk | Good to Excellent kiku.dk |
| Cyanuric Chloride (TCT) | Potassium Carbonate (K2CO3) | Water/Dichloromethane | Effective for a broad range of amines, including electron-deficient ones, under mild conditions. beilstein-journals.orgnih.gov | up to 94 nih.gov |
| Iodine | Sodium Bicarbonate | Water/Ethyl Acetate | Biphasic system using non-toxic and inexpensive reagents. cbijournal.com | High cbijournal.com |
| Propane phosphonic acid anhydride (B1165640) (T3P®) | N/A | Dichloromethane | Efficient for both alkyl and aryl amines; acts as a powerful desulfurating agent. organic-chemistry.org | Good organic-chemistry.org |
This table presents a summary of various desulfurizing agents used in the synthesis of isothiocyanates from dithiocarbamate intermediates.
The reaction of primary amines with thiophosgene (CSCl₂) is considered a signature synthesis for isothiocyanates due to its effectiveness. nih.govtandfonline.com Thiophosgene is a highly reactive, red liquid that readily converts primary amines into their corresponding isothiocyanates. nih.govwikipedia.orgresearchgate.net However, its utility is severely hampered by its extreme toxicity via all routes of exposure. nih.gov
This has driven the development of safer, alternative phosgenation reagents. ionike.com One of the most prominent alternatives is bis(trichloromethyl)carbonate, commonly known as triphosgene (B27547). nih.gov As a solid, triphosgene is considered safer to handle and store than liquid thiophosgene. acs.org Although it is still highly toxic and fatal if inhaled, it is an effective reagent for producing aryl isothiocyanates. nih.govacs.org Other thiocarbonyl transfer reagents have been developed to circumvent the hazards of thiophosgene, including 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and phenyl chlorothionoformate. organic-chemistry.orgcbijournal.com Phenyl chlorothionoformate, used with solid sodium hydroxide, is effective for preparing alkyl and electron-rich aryl isothiocyanates in a one-pot process. organic-chemistry.org
| Reagent | Chemical Formula | Physical State | Key Characteristics |
| Thiophosgene | CSCl₂ | Red Liquid | Highly reactive and effective but extremely toxic. nih.govwikipedia.org |
| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | A safer-to-handle solid substitute for phosgene/thiophosgene, though still highly toxic. nih.govacs.org |
| Phenyl Chlorothionoformate | C₇H₅ClOS | Liquid | A versatile thiocarbonyl-transfer reagent; can be used in one-pot or two-step processes. organic-chemistry.org |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | C₇H₆N₄S | Solid | Used as a thiocarbonyl transfer agent to avoid more hazardous reagents. cbijournal.com |
This table compares classical thiophosgene with some of its alternative reagents used in isothiocyanate synthesis.
Contemporary and Environmentally Conscious Synthetic Approaches
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to innovative approaches for synthesizing octadecyl isothiocyanate and its analogues that reduce waste, avoid toxic materials, and utilize energy-efficient techniques.
The use of elemental sulfur represents a highly atom-efficient and green approach to isothiocyanate synthesis. mdpi.comencyclopedia.pub These methods leverage sulfur as the direct source for the thiocarbonyl group. mdpi.comresearchgate.net One major pathway involves the sulfuration of isocyanides. mdpi.com While aromatic isocyanides react with sulfur under thermal conditions, aliphatic isocyanides are less reactive, often requiring catalysis or activation by nucleophilic additives like amine bases for the reaction to proceed efficiently. mdpi.comrsc.org Molybdenum complexes have also been shown to catalyze the direct sulfur transfer from elemental sulfur to isonitriles under mild conditions. acs.org
Another strategy involves the in situ generation of thiocarbonyl surrogates. mdpi.comencyclopedia.pub For example, carbenes can react with elemental sulfur to form thiocarbonyl species, which then react with primary amines to furnish the desired isothiocyanates. mdpi.comresearchgate.net These methods are advantageous as they often proceed under mild conditions and avoid the use of toxic thiocarbonylating agents. mdpi.com
The application of non-conventional energy sources has revolutionized synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool for producing isothiocyanates, offering significantly reduced reaction times, cleaner reactions, and often higher yields compared to conventional heating. tandfonline.comtandfonline.comoatext.com This technique has been successfully applied to the synthesis of both aliphatic and aromatic isothiocyanates from dithiocarbamates formed in situ. mdpi.comresearchgate.net Notably, the microwave irradiation can be sufficient to induce the decomposition of the dithiocarbamate intermediate into the isothiocyanate without the need for an additional desulfurizing agent. researchgate.net
Electrochemical synthesis offers another green and mild alternative, avoiding the need for toxic and expensive chemical reagents. gre.ac.ukacs.org A practical electrochemical method involves the condensation of a primary amine with carbon disulfide to form the dithiocarbamate salt in situ, followed by its anodic desulfurization. gre.ac.ukorganic-chemistry.org This supporting-electrolyte-free approach is high-yielding and shows excellent functional group tolerance, making it a valuable and environmentally friendly advancement in isothiocyanate synthesis. gre.ac.ukacs.orgorganic-chemistry.org
| Method | Energy Source | Key Principle | Advantages |
| Microwave-Assisted | Microwave Irradiation | Rapid, uniform heating of the reaction mixture. oatext.commdpi.com | Extremely fast reaction times, high yields, cleaner products, potential to avoid desulfurizing agents. tandfonline.comresearchgate.net |
| Electrochemical | Electric Current | Anodic desulfurization of in situ formed dithiocarbamate salts. gre.ac.ukorganic-chemistry.org | Mild conditions, high yields, avoids toxic reagents, excellent functional group tolerance. gre.ac.ukacs.orgorganic-chemistry.org |
This table summarizes the principles and advantages of microwave-assisted and electrochemical methods for isothiocyanate synthesis.
To enhance process efficiency and reduce waste, one-pot syntheses have become increasingly popular. researchgate.net In this approach, multiple reaction steps are carried out sequentially in the same reaction vessel without isolating intermediates. Many modern methods for producing isothiocyanates from amines via dithiocarbamates are designed as one-pot procedures. beilstein-journals.orgnih.govresearchgate.net For example, amines can be reacted with carbon disulfide and subsequently with a desulfurizing agent like carbon tetrabromide in a single pot to give good to excellent yields of isothiocyanates. researchgate.net
The principles of green chemistry have also encouraged the use of water as a reaction solvent. tandfonline.com A general and facile one-pot protocol has been developed for preparing a wide range of alkyl and aryl isothiocyanates under aqueous conditions. beilstein-journals.orgnih.gov This process involves the in situ generation of the dithiocarbamate salt from the amine and carbon disulfide in water, followed by desulfurization with an agent like cyanuric chloride, which can be added as a solution in an organic solvent, creating a biphasic system. beilstein-journals.orgnih.govnih.gov Such methods are economical, scalable, and advantageous over many other techniques, especially for certain challenging substrates. beilstein-journals.orgnih.gov Microwave-assisted syntheses have also been successfully performed in aqueous media. tandfonline.comtandfonline.commdpi.com
Functional Group Metathesis Strategies
Functional group metathesis has emerged as a viable and direct method for the synthesis of isothiocyanates, including long-chain alkyl analogues like this compound. This strategy typically involves the reaction of a primary amine with a suitable isothiocyanate, such as phenyl isothiocyanate, acting as the "-NCS" group donor.
The discovery of this synthetic route was reported during studies on the reactivity of sterically hindered amines. researchgate.net For instance, the reaction between 1-amino-3,5-dimethyladamantane and phenyl isothiocyanate unexpectedly yielded not only the anticipated thiourea (B124793) but also 1-isothiocyanato-3,5-dimethyladamantane. researchgate.netthieme-connect.com This observation led to the development of a novel synthetic method for isothiocyanates based on a functional group exchange mechanism. researchgate.net
The reaction proceeds by heating a primary amine with phenyl isothiocyanate, often in a high-boiling solvent like p-xylene. researchgate.netthieme-connect.com The process involves the exchange of the isothiocyanate functional group from the phenyl donor to the substrate amine. While the initial interaction forms a thiourea, the equilibrium can be shifted towards the desired isothiocyanate product under appropriate conditions, particularly with an excess of one reactant or by driving the reaction to completion at elevated temperatures. researchgate.net
Research into this methodology has extensively utilized adamantyl amines as substrates, demonstrating the robustness of the reaction for producing sterically hindered isothiocyanates. researchgate.netthieme-connect.com The reaction conditions and yields for several adamantyl analogues are detailed in the table below.
Table 1: Synthesis of Adamantyl Isothiocyanates via Functional Group Metathesis with Phenyl Isothiocyanate
| Entry | Adamantyl Amine Substrate | Product Isothiocyanate | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Adamantylamine | 1-Isothiocyanatoadamantane | p-xylene, reflux, 3 h | 95 |
| 2 | 1-Amino-3,5-dimethyladamantane | 1-Isothiocyanato-3,5-dimethyladamantane | p-xylene, reflux, 3 h | 80 |
| 3 | 1-Amino-3-ethyladamantane | 1-Ethyl-3-isothiocyanatoadamantane | p-xylene, reflux, 3 h | 79 |
| 4 | 1-Amino-3,5,7-trimethyladamantane | 1,3,5-Trimethyl-7-isothiocyanatoadamantane | p-xylene, reflux, 3 h | 75 |
| 5 | 2-Aminoadamantane | 2-Isothiocyanatoadamantane | p-xylene, reflux, 3 h | 71 |
Data sourced from research on the functional group metathesis reaction between adamantyl amines and phenyl isothiocyanate. researchgate.netthieme-connect.com
This synthetic strategy is not limited to adamantane (B196018) derivatives. Studies have shown that the reaction also occurs with various other primary amines. researchgate.net Notably, the methodology has been explored with long-chain aliphatic amines, including hexadecyl amine and octadecyl amine, indicating its applicability for the synthesis of this compound and related long-chain analogues. researchgate.net The reaction with these aliphatic amines was observed to proceed rapidly with phenyl isothiocyanate under the reported conditions. researchgate.net This approach offers a direct conversion of primary amines to their corresponding isothiocyanates without the need for highly toxic reagents like thiophosgene. researchgate.netthieme-connect.com
Advanced Spectroscopic and Chromatographic Characterization
Advanced Chromatographic Separation and Detection Techniques
The analysis and purification of octadecyl isothiocyanate require advanced chromatographic techniques capable of handling a highly hydrophobic and volatile compound.
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of this compound. Its successful identification in plant extracts has been accomplished using comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC/GC-MS). oaji.net This technique provides the high resolving power necessary to separate the target compound from a complex matrix. However, care must be taken as some isothiocyanates can be thermally labile and may degrade in the high temperatures of the GC injection port.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another common technique for analyzing isothiocyanates. However, the significant hydrophobicity of the C18 alkyl chain in this compound presents a challenge. It can lead to poor solubility in highly aqueous mobile phases and potential precipitation on the column, which impacts quantitative accuracy. glaserchemgroup.com To overcome this, methods employing heated columns (e.g., at 60°C) have been shown to reduce precipitation and improve the recovery of long-chain isothiocyanates. google.com Due to the lack of a strong UV chromophore, detection often requires coupling with mass spectrometry (LC-MS) or derivatization with a UV-active or fluorescent tag prior to analysis. google.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Octadecyl-Modified Stationary Phases (C18)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The use of a stationary phase chemically bonded with octadecylsilane (B103800) (C18) is particularly well-suited for this purpose. merckmillipore.com This method, known as reversed-phase (RP)-HPLC, separates molecules based on their hydrophobic character. nih.gov Given the long C18 alkyl chain of this compound, it exhibits a strong hydrophobic interaction with the C18 stationary phase, leading to significant retention.
Elution of the compound from the column requires a mobile phase with a sufficiently high proportion of organic solvent to decrease the polarity of the mobile phase and disrupt the hydrophobic interactions. A typical mobile phase is a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The selection of a C18 column is crucial, with options available that are designed for stability across a wide pH range, which can be important for optimizing the separation of complex mixtures. hawachhplccolumn.com The United States Pharmacopoeia (USP) designates octadecyl silane (B1218182) columns as L1. merckmillipore.com Detection is often accomplished using a UV detector, as the isothiocyanate moiety exhibits absorbance at specific wavelengths, or by coupling the HPLC system to a mass spectrometer (MS) for enhanced sensitivity and structural confirmation. nih.govnih.gov
Table 1: Typical Parameters for HPLC Analysis of Isothiocyanates
| Parameter | Description | Typical Value/Condition | Source |
| Stationary Phase | The solid support within the column that interacts with the analyte. | C18 (Octadecylsilane) bonded to porous silica (B1680970) particles. merckmillipore.com | merckmillipore.com |
| Mobile Phase | The solvent that carries the analyte through the column. | Isocratic or gradient mixture of water and an organic solvent (e.g., methanol, acetonitrile). nih.gov | nih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min. nih.gov | nih.gov |
| Detection | The method used to visualize the analyte as it elutes. | UV-Vis Spectrophotometry (e.g., at 246 nm) or Mass Spectrometry (MS). nih.gov | nih.gov |
| Injection Volume | The volume of the sample introduced into the system. | 10 - 20 µL. nih.govresearchgate.net | nih.govresearchgate.net |
| Column Temperature | Controlled temperature of the column to ensure reproducible retention times. | 30 - 40 °C. researchgate.net | researchgate.net |
Gas Chromatography (GC) for Volatile Isothiocyanates
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov The sample is vaporized in a heated inlet and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. While GC is a convenient method for many lower molecular weight isothiocyanates, its application to this compound is problematic. nih.gov
The primary limitation is the compound's lack of volatility, a direct consequence of its high molecular weight and long 18-carbon alkyl chain. The temperatures required to vaporize this compound in a standard GC inlet would likely lead to thermal degradation, transforming it into other compounds and preventing accurate analysis. nih.gov Some isothiocyanates have been shown to be thermally unstable and can undergo transformations in the GC injection port. nih.gov Therefore, direct GC analysis of this compound is generally not feasible.
Solid-Phase Extraction (SPE) for Isolation and Pre-concentration
Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate and concentrate analytes from complex liquid matrices prior to chromatographic analysis. sigmaaldrich.comsigmaaldrich.com For a hydrophobic compound like this compound, SPE using a C18 (octadecyl) sorbent is the method of choice. sigmaaldrich.com This approach leverages the same principles of reversed-phase retention as HPLC. The long alkyl chain of this compound interacts strongly with the C18-functionalized silica gel of the SPE cartridge.
The process involves several steps:
Conditioning: The sorbent is treated first with a strong organic solvent (e.g., methanol) and then with water or a buffer to activate the C18 chains. sigmaaldrich.com
Loading: The sample, typically in an aqueous solution, is passed through the cartridge. This compound is retained on the hydrophobic sorbent, while more polar, water-soluble matrix components pass through. sigmaaldrich.com
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining weakly bound impurities.
Elution: The retained this compound is eluted from the sorbent using a small volume of a strong, non-polar organic solvent (e.g., acetonitrile or dichloromethane). nih.gov
This procedure not only cleans up the sample by removing interfering substances but also concentrates the analyte, thereby increasing the sensitivity of subsequent analytical measurements. sigmaaldrich.com
Table 2: Standard Steps in C18 Solid-Phase Extraction
| Step | Purpose | Typical Solvents | Outcome | Source |
| Conditioning | To solvate the C18 chains and prepare the sorbent for sample retention. | Methanol, followed by water or buffer. | Sorbent is activated for hydrophobic interaction. | sigmaaldrich.com |
| Loading | To adsorb the analyte of interest onto the sorbent. | Sample dissolved in a polar solvent (e.g., water). | Analyte is retained; polar impurities pass through. | sigmaaldrich.com |
| Washing | To remove weakly retained impurities from the sorbent. | Water or a water/organic solvent mixture. | Interfering compounds are washed away. | sigmaaldrich.com |
| Elution | To desorb the analyte from the sorbent. | Non-polar organic solvent (e.g., acetonitrile, ethyl acetate). | Purified and concentrated analyte is collected. | nih.gov |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. For this compound, this can improve stability, chromatographic behavior, and detector response.
N-Acetyl-L-Cysteine (NAC) Conjugation
The isothiocyanate functional group is an electrophile that readily reacts with nucleophiles, particularly thiols. nih.gov A widely used derivatization strategy for the analysis of isothiocyanates involves their conjugation with N-acetyl-L-cysteine (NAC). nih.gov This reaction proceeds via the nucleophilic attack of the thiol group of NAC on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of this compound.
This conjugation yields a stable thiocarbamate derivative that is less volatile and more polar than the parent isothiocyanate. nih.govnih.gov The resulting NAC conjugate is highly amenable to analysis by reversed-phase HPLC coupled with mass spectrometry (LC-MS), as it is readily ionized and provides a distinct molecular weight for sensitive and selective detection. nih.govresearchgate.net This strategy is particularly valuable as it mimics the primary metabolic pathway for isothiocyanates in vivo, where they conjugate with glutathione (B108866) and are eventually excreted as NAC conjugates. semanticscholar.org
Phenylisothiocyanate Derivatization
Phenylisothiocyanate (PITC), also known as Edman's reagent, is itself an isothiocyanate and is not used to derivatize other isothiocyanates like this compound. ontosight.aithermofisher.com Rather, PITC is a widely used derivatizing reagent for the pre-column derivatization of compounds containing primary and secondary amine groups, most notably amino acids. ontosight.ainih.gov
The reaction involves the coupling of PITC with the free amino group of an amino acid under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative. thermofisher.com These PTC-amino acid derivatives are stable, exhibit strong UV absorbance (typically at 254 nm), and have excellent chromatographic properties for separation by reversed-phase HPLC. thermofisher.comnih.gov This method is a cornerstone of amino acid analysis and protein sequencing. ontosight.ai Therefore, it is important to distinguish that PITC is a reagent for derivatizing amines, not a strategy applied to other isothiocyanates.
Compound Reference Table
Fluorescein (B123965) Isothiocyanate (FITC) Labeling
The heading "Fluorescein Isothiocyanate (FITC) Labeling" in the context of quantifying this compound represents a conceptual misunderstanding. FITC is not a reagent used to label other isothiocyanates. Instead, FITC is itself a well-known isothiocyanate used to label molecules containing primary amine groups, such as proteins, antibodies, and amine-modified oligonucleotides. aatbio.comsigmaaldrich.comnih.gov
The isothiocyanate group on FITC reacts with a primary amine on a target molecule to form a stable thiourea (B124793) bond, thereby attaching the highly fluorescent fluorescein dye. aatbio.com This allows for sensitive detection in applications like flow cytometry, fluorescence microscopy, and immunofluorescence assays. aatbio.comsigmaaldrich.com
Quantification methods involving isothiocyanates might use a competitive assay format where an isothiocyanate of interest (like this compound) competes with a labeled compound for binding sites, but FITC itself is the labeling agent, not a tool for labeling other isothiocyanates.
Dithiol-Based Cyclocondensation for Quantification
A widely used and robust method for the quantitative analysis of total isothiocyanates is the cyclocondensation reaction with a vicinal dithiol, most commonly 1,2-benzenedithiol (B97157). researchgate.netnih.govnih.gov This assay is generic for most aliphatic and aromatic isothiocyanates. nih.govnih.gov
The reaction mechanism involves a two-step nucleophilic attack. First, one thiol group of 1,2-benzenedithiol attacks the electrophilic carbon of the isothiocyanate, forming an unstable dithiocarbamate (B8719985) intermediate. researchgate.net This is followed by a second, intramolecular attack from the adjacent thiol group, which leads to the formation of a stable, cyclic product, 1,3-benzodithiole-2-thione, and the release of the corresponding amine (in this case, octadecylamine). nih.govnih.gov
The resulting product, 1,3-benzodithiole-2-thione, has a strong UV absorbance maximum at 365 nm with a high molar extinction coefficient (ε ≈ 23,000 M⁻¹cm⁻¹), allowing for sensitive spectrophotometric or colorimetric quantification. nih.govnih.gov The method can be enhanced by coupling it with HPLC, which separates the cyclocondensation product from interfering substances, lowering the detection limit to the picomole range. mdpi.comnih.gov This technique is valuable for measuring total isothiocyanate content in various matrices, including biological samples and food extracts. nih.govbohrium.com
Mechanistic Investigations of Octadecyl Isothiocyanate and Isothiocyanate Mediated Processes
Reaction Mechanism Elucidation in Organic Synthesis
The isothiocyanate group (-N=C=S) is a highly reactive functional group, making it a valuable component in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack, forming the basis for a variety of chemical transformations. While specific mechanistic studies on octadecyl isothiocyanate in complex organic synthesis are not extensively documented in publicly available research, the reactivity of the isothiocyanate moiety is well-established. For instance, isothiocyanates readily react with primary amines to form thioureas. This reaction is fundamental and can be utilized to conjugate the long octadecyl chain of OITC onto various molecules to modify their properties, such as increasing lipophilicity.
Surface Functionalization Mechanisms with Polymeric and 2D Materials (e.g., MXenes)
The reactivity of the isothiocyanate group has been harnessed for the surface functionalization of advanced materials, including polymers and two-dimensional (2D) materials like MXenes.
Polymeric Materials: The hydroxyl groups present on the surface of polymers such as polyvinyl alcohol (PVA) can be chemically modified with isothiocyanates. nih.gov The reaction between the alcohol groups of PVA and an isothiocyanate proceeds to form a thiourethane linkage, covalently attaching the isothiocyanate-containing molecule to the polymer surface. nih.gov This method provides a straightforward, one-step process to alter the surface chemistry of polymer particles. nih.gov By using isothiocyanates with different functionalities, the surface properties of the resulting polymer can be tailored for specific applications, such as creating particles for targeted drug delivery. nih.gov This approach is advantageous as it avoids the need for a post-formation functionalization step. nih.gov
2D Materials (MXenes): MXenes, a class of 2D transition metal carbides and nitrides, possess surfaces that are typically functionalized with a mixture of -O, -OH, and -F groups. nih.gov While direct functionalization of MXenes with this compound is an area of ongoing research, the principles of surface modification are applicable. The hydroxyl groups on the MXene surface present potential sites for reaction with the isothiocyanate group of OITC, similar to the mechanism observed with PVA. Computational studies have shown that the distribution and composition of these surface functional groups are generally independent of the specific metal or the number of atomic layers in the MXene. nih.gov The ability to functionalize MXene surfaces can significantly alter their electronic properties, such as the work function, while other properties like electrical conductivity may show a weaker dependence. nih.gov The introduction of a long alkyl chain like that of OITC could be used to modify the hydrophobicity and dispersibility of MXenes in various solvents, expanding their application in electronics and sensing.
Molecular Mechanisms of Biological Activity (General ITCs, applicable to OITC research)
The biological activities of isothiocyanates, including OITC, are attributed to their ability to interact with and modulate various cellular components and signaling pathways. The high reactivity of the isothiocyanate group with nucleophilic moieties, particularly the thiol groups of cysteine residues in proteins, is central to these mechanisms.
Enzyme Modulation and Inhibition Profiles (e.g., Cytochrome P450, Phase II Detoxifying Enzymes, Proteasomal Cysteine Deubiquitinases)
Isothiocyanates are potent modulators of various enzyme systems critical in cellular homeostasis and detoxification.
Cytochrome P450 (CYP) Enzymes: ITCs have been shown to inhibit several isoforms of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, including carcinogens. researchgate.netoup.com For example, phenethyl isothiocyanate (PEITC) has been demonstrated to inhibit multiple human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, through competitive, noncompetitive, or mixed-type inhibition. nih.gov The inhibition of these enzymes can decrease the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. researchgate.net The structure of the isothiocyanate, such as the length of the alkyl chain in arylalkyl isothiocyanates, can influence the inhibitory potency against different CYP isozymes. oup.com
Interactive Table: Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC)
| CYP Isoform | Substrate | Inhibition Type | Ki (µM) |
| CYP1A2 | Phenacetin O-deethylase | Competitive | 4.5 ± 1.0 nih.gov |
| CYP2A6 | Coumarin 7-hydroxylase | Competitive | 18.2 ± 2.5 nih.gov |
| CYP2B6 | Benzyloxyresorufin O-dealkylase | Noncompetitive | 1.5 ± 0.0 nih.gov |
| CYP2C9 | S-warfarin 7-hydroxylase | Noncompetitive | 6.5 ± 0.9 nih.gov |
| CYP2C19 | S-mephenytoin 4'-hydroxylase | Noncompetitive | 12.0 ± 3.2 nih.gov |
| CYP2D6 | Bufuralol 1'-hydroxylase | Noncompetitive | 28.4 ± 7.9 nih.gov |
| CYP2E1 | Chlorzoxazone 6-hydroxylase | Noncompetitive | 21.5 ± 3.4 nih.gov |
| CYP3A4 | Testosterone 6β-hydroxylase | Mixed | Kicomp = 34.0 ± 6.5, Kinoncomp = 63.8 ± 12.5 nih.gov |
Phase II Detoxifying Enzymes: In contrast to their inhibitory effects on Phase I enzymes, ITCs are known to induce the expression of Phase II detoxification enzymes. nih.govresearchgate.net These enzymes, including glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase-1 (NQO1), play a crucial role in detoxifying carcinogens and other harmful compounds. nih.govnih.gov The induction of these enzymes is primarily mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. nih.gov ITCs react with cysteine residues on Keap1, a protein that sequesters Nrf2 in the cytoplasm, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding Phase II enzymes, thereby upregulating their expression. nih.gov
Proteasomal Cysteine Deubiquitinases (DUBs): Recent studies have identified deubiquitinating enzymes (DUBs) as a significant target of ITCs. nih.gov DUBs are proteases that remove ubiquitin from proteins, thereby regulating their degradation and function. Certain ITCs, such as benzyl (B1604629) isothiocyanate (BITC) and PEITC, have been found to inhibit the activity of DUBs like USP9x and UCH37 at physiologically relevant concentrations. nih.gov This inhibition is thought to occur through the formation of a dithiocarbamate (B8719985) adduct with the active site cysteine of the enzyme. nih.gov The inhibition of DUBs can lead to the increased ubiquitination and subsequent degradation of oncoproteins, contributing to the anticancer effects of ITCs. nih.gov
Regulation of Cellular Signaling Pathways (e.g., MAPK, NF-κB)
ITCs exert significant influence over key cellular signaling pathways that regulate cell proliferation, inflammation, and survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial in transmitting extracellular signals to the nucleus to control gene expression and cellular processes. nih.gov ITCs have been shown to activate MAPK signaling pathways. nih.govnih.gov For example, the synthetic isothiocyanate E-4IB was found to induce the phosphorylation and activation of ERK1/2, JNK, and p38 MAPK. nih.govnih.gov This activation can be coupled to downstream effects such as cell cycle delay and apoptosis. nih.govnih.gov The activation of JNK and p38, often referred to as stress-activated protein kinases, is a common response to cellular stress induced by ITCs. scielo.org.co
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation and cell survival. mdpi.com In many cancers, this pathway is constitutively active, promoting tumor growth and inhibiting apoptosis. ITCs have been shown to inhibit the NF-κB pathway. mdpi.comnih.govnih.gov For instance, sulforaphane (B1684495) can prevent the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This prevents the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory and pro-survival genes. mdpi.comnih.gov Allyl isothiocyanate (AITC) has also been shown to attenuate the NF-κB signaling pathway, contributing to its anti-inflammatory effects. nih.gov
Induction of Cellular Stress Responses and Oxidative Stress
A primary mechanism by which ITCs exert their biological effects is through the induction of cellular stress, particularly oxidative stress. nih.govnih.gov ITCs are reactive electrophilic species that can readily react with cellular nucleophiles, most notably the thiol group of glutathione (GSH), the cell's primary non-enzymatic antioxidant. mdpi.com This conjugation leads to the depletion of intracellular GSH levels. nih.govnih.govmdpi.com The depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS). nih.govnih.gov This elevation in ROS can, in turn, trigger a cascade of downstream events, including the activation of stress-responsive signaling pathways like MAPK and the induction of apoptosis. nih.govspandidos-publications.com The induction of oxidative stress appears to be a key player in the anticancer activities of ITCs. nih.govnih.gov
Cell Cycle Progression Modulation
ITCs have been consistently shown to modulate the progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints. nih.govnih.gov This arrest prevents damaged cells from proliferating and can provide an opportunity for DNA repair or, alternatively, trigger apoptosis. Studies have demonstrated that various ITCs can induce cell cycle arrest at the G2/M phase. nih.gov The synthetic isothiocyanate E-4IB has been shown to cause a delayed transition through the cell cycle. nih.govnih.gov This modulation of the cell cycle is often associated with the upregulation of cell cycle regulatory proteins like p21. nih.govnih.govkhanacademy.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can block the activity of CDK-cyclin complexes, thereby halting cell cycle progression. khanacademy.org
Epigenetic Regulatory Mechanisms (e.g., DNA Methylation, Histone Deacetylase Inhibition)
There is no specific information available in the provided search results regarding the epigenetic regulatory mechanisms of this compound. The existing research on isothiocyanates and epigenetics primarily focuses on other analogues.
General findings in the field suggest that isothiocyanates as a class can influence epigenetic processes. For instance, some isothiocyanates are known to act as inhibitors of histone deacetylase (HDAC) enzymes. nih.govnih.gov This inhibition leads to an increase in histone acetylation, which in turn can alter chromatin structure and gene expression. youtube.combiorxiv.org The activity of isothiocyanates as HDAC inhibitors appears to be related to their chemical structure, with some evidence suggesting that the length of the alkyl chain may influence potency. nih.gov However, without specific studies on this compound, it is not possible to confirm its activity or mechanism in this regard.
Similarly, while some isothiocyanates like phenethyl isothiocyanate have been shown to influence DNA methylation by reducing the levels of DNA methyltransferase (DNMT) enzymes, there is no direct evidence to indicate that this compound shares this activity. nih.govmdpi.com Oxidative stress, which can be influenced by various compounds, has also been linked to alterations in DNA methylation patterns. nih.gov
Due to the absence of direct research, no data table can be generated for the specific epigenetic effects of this compound.
Antimicrobial and Anti-biofilm Action Pathways
Specific studies detailing the antimicrobial and anti-biofilm action pathways of this compound are not available in the provided search results. The scientific literature on the antimicrobial properties of isothiocyanates largely centers on more common compounds.
Research on other isothiocyanates has revealed several antimicrobial mechanisms. These include the disruption of bacterial cell membranes, leading to the leakage of cellular contents, and the interference with essential bacterial processes. nih.govnih.gov For example, certain isothiocyanates have demonstrated the ability to inhibit the growth of a range of pathogenic bacteria, including antibiotic-resistant strains. mdpi.comnih.gov The chemical structure of the isothiocyanate, such as the presence of an aromatic ring, has been suggested to play a role in its antibacterial efficacy. nih.govmdpi.com
In the context of biofilms, which are communities of microorganisms that adhere to surfaces, some isothiocyanates have been found to inhibit their formation and disrupt existing biofilms. nih.govnih.gov The mechanisms for this anti-biofilm activity can involve the inhibition of bacterial motility, adhesion, and quorum sensing, which is the process of cell-to-cell communication that regulates biofilm development. researchgate.net
Without dedicated research on this compound, it is impossible to determine its specific antimicrobial and anti-biofilm capabilities or the pathways through which it might act. Therefore, no data table on its specific antimicrobial or anti-biofilm activity can be provided.
Research Applications in Materials Science and Surface Engineering
Design and Synthesis of Hydrophobic Surfaces and Coatings
The creation of hydrophobic surfaces is critical for a wide range of applications, including self-cleaning coatings, water-repellent textiles, and anti-icing surfaces. The long C18 alkyl chain of octadecyl isothiocyanate provides a low surface energy, which is a key requirement for hydrophobicity.
While direct research on the use of this compound for the surface modification of 2D transition metal carbides/nitrides (MXenes) is not extensively documented, the principles of surface functionalization suggest its potential. MXenes possess surface hydroxyl groups that could potentially react with the isothiocyanate group of this compound. This covalent attachment would anchor the hydrophobic octadecyl chains to the MXene surface, thereby imparting hydrophobicity and potentially enhancing their stability by preventing water intercalation and subsequent oxidation.
The development of anti-corrosion and water-repellent materials is another area where this compound could find application. The formation of self-assembled monolayers (SAMs) is a common strategy to protect metal surfaces from corrosion. While studies have focused on compounds like octadecanethiol (ODT) and octadecylisocyanide (ODI) for forming protective monolayers on platinum and other metals, the isothiocyanate group can also participate in surface binding. Research on other sulfur-containing organic compounds has demonstrated their effectiveness as corrosion inhibitors for metals like steel by forming a protective adsorbed layer. researchgate.netnih.govmdpi.commdpi.com The long octadecyl chain would further enhance this protective effect by creating a dense, water-repellent barrier. mdpi.comresearchgate.net
A comparative study of self-assembled monolayers from octadecylisocyanide (ODI) and octadecanethiol (ODT) on platinum substrates revealed that both form monolayers of similar thickness. nih.gov However, the ODT monolayers exhibited greater stability and were more effective at diminishing electron-transfer rates, suggesting better corrosion protection. nih.gov Although not a direct study of this compound, these findings provide insights into how the choice of the headgroup influences the properties of the resulting hydrophobic and protective layer.
| Parameter | Octadecylisocyanide (ODI) Monolayer | Octadecanethiol (ODT) Monolayer |
| Advancing Contact Angle | 113° | 117° |
| Monolayer Thickness | 22-23 Å | 22-23 Å |
| Stability | Less stable | More stable |
| Corrosion Protection | Less effective | More effective |
Table 1: Comparison of Self-Assembled Monolayers of ODI and ODT on Platinum. nih.gov
Functionalized Chromatographic Stationary Phases
Reverse-phase chromatography is a cornerstone of modern analytical chemistry, relying on a non-polar stationary phase to separate compounds based on their hydrophobicity. Octadecyl-bonded silica (B1680970) (C18) is the most widely used stationary phase for this purpose.
The fabrication of C18 stationary phases typically involves the reaction of silica gel with an octadecylsilane (B103800) reagent, such as octadecyltrichlorosilane (B89594) or octadecyltrimethoxysilane. google.comrsc.org This process grafts the C18 alkyl chains onto the silica surface. While the direct use of this compound for the large-scale synthesis of commercial C18 columns is not the standard method, the reactivity of the isothiocyanate group with surface silanol (B1196071) groups on silica presents a potential alternative or supplementary functionalization strategy. Research has shown that other isothiocyanate-containing molecules, like benzoyl isothiocyanate, can be successfully grafted onto the surface of silica gel. rsc.org This modified silica demonstrated excellent adsorption for certain steroid hormones, highlighting the potential of isothiocyanate-functionalized silica in separation science. rsc.org
The resulting C18 stationary phase, regardless of the precise synthesis route, is highly effective in the separation of a diverse range of chemical compounds. Its non-polar nature allows for strong hydrophobic interactions with non-polar and moderately polar analytes. This enables the separation of complex mixtures, including pharmaceuticals, environmental pollutants, and biological molecules. nih.govnih.govnih.gov The separation mechanism is based on the partitioning of analytes between the mobile phase and the C18-functionalized stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention and elution of different compounds can be precisely controlled. nih.govnih.gov
| Analyte Class | Separation Principle | Reference |
| Alkylbenzenes | Hydrophobic Interactions | nih.gov |
| Polycyclic Aromatic Hydrocarbons | Hydrophobic and π-π Interactions | nih.gov |
| Phenolic Compounds | Hydrophobic and Polar Interactions | nih.gov |
| Basic Compounds | Hydrophobic and Ion-Exchange Interactions (with residual silanols) | nih.gov |
| Proteins | Hydrophobic Interactions | nih.gov |
Table 2: Applications of C18 Stationary Phases in the Separation of Diverse Chemical Compounds. nih.gov
Engineering of Drug Delivery Systems and Molecular Probes
The unique properties of this compound also lend themselves to applications in the biomedical field, particularly in the engineering of drug delivery systems and the development of molecular probes.
The long octadecyl chain can be incorporated into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles. This hydrophobic tail can anchor the molecule within the lipid bilayer of these nanocarriers. nih.gov The reactive isothiocyanate group, positioned at the surface of the nanocarrier, provides a convenient handle for conjugating targeting ligands, such as antibodies or peptides. This allows for the development of targeted drug delivery systems that can specifically accumulate at the site of disease, enhancing therapeutic efficacy and reducing off-target side effects. While research has demonstrated the use of isothiocyanate-functionalized mesoporous silica nanoparticles for drug delivery, the specific use of this compound in this context remains an area for further exploration. nih.gov The isothiocyanate group's stability in aqueous media and its reactivity with primary amines make it a valuable tool for bioconjugation. nih.gov
Furthermore, the isothiocyanate group is a well-known reactive moiety for labeling biomolecules with fluorescent dyes. Fluorescein (B123965) isothiocyanate (FITC) is a classic example of a fluorescent probe used to label proteins and other biomolecules. By analogy, this compound could be used to anchor fluorescent probes to lipid membranes or other hydrophobic environments. While direct studies on this compound as a molecular probe are limited, research on oligothiophene isothiocyanates has shown their utility as fluorescent markers for biopolymers. These probes exhibit high chemical and photostability, making them suitable for long-term imaging studies.
Liposome (B1194612) Surface Modification with Long-Chain Ligands (e.g., Octadecyl-Rhodamine B) for Targeted Intracellular Delivery (e.g., Lysosomal Targeting)
The modification of liposome surfaces with specific ligands is a critical strategy for achieving targeted drug delivery to specific cells or intracellular organelles. This approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target effects. nih.gov The use of long-chain ligands, such as those derived from this compound, facilitates stable anchoring within the liposomal lipid bilayer.
A prominent example of this strategy is the use of Octadecyl-Rhodamine B (RhB) to create lysosome-targeted liposomes. nih.govnih.gov The underlying principle is that the lipophilic octadecyl chain integrates into the liposome membrane, while the rhodamine B moiety, a known lysosomotropic agent, directs the liposome to the lysosomes within the cell. nih.gov
Detailed Research Findings:
Research has demonstrated that modifying liposomes with Octadecyl-Rhodamine B significantly enhances the delivery of their contents to lysosomes. nih.govnih.gov In one study, liposomes were loaded with a model compound, fluorescein isothiocyanate (FITC)-dextran (FD). nih.gov The delivery of these liposomes to lysosomes in HeLa cells was then investigated using confocal microscopy, flow cytometry, and subcellular fractionation. nih.gov
The results conclusively showed that the RhB-modified liposomes co-localized to a much higher degree with specific lysosomal markers compared to unmodified (plain) liposomes. nih.gov Furthermore, analysis of isolated lysosomes confirmed a significantly higher concentration of FD delivered by the RhB-modified liposomes. nih.gov These findings were further corroborated by experiments using intact cells and a specific substrate for the intralysosomal enzyme β-galactosidase, which also showed increased lysosomal targeting by the RhB-modified liposomes. nih.gov
This enhanced delivery is attributed to the lysosomotropic nature of rhodamine B, which guides the liposomes to these acidic organelles. nih.gov The stable incorporation of the Octadecyl-Rhodamine B into the liposome is crucial for this targeted delivery. The long alkyl chain of the octadecyl group ensures that the targeting ligand remains firmly embedded within the lipid bilayer of the liposome as it circulates and interacts with cells.
The successful application of Octadecyl-Rhodamine B-modified liposomes for lysosomal targeting opens up possibilities for the improved treatment of lysosomal storage diseases, where the delivery of therapeutic enzymes to the lysosomes is essential. nih.gov
Interactive Data Table: Characteristics of Plain vs. RhB-Modified Liposomes
| Property | Plain Liposomes | RhB-Modified Liposomes | Significance |
| Targeting Ligand | None | Octadecyl-Rhodamine B | Introduction of lysosomotropic agent. nih.gov |
| Primary Intracellular Destination | General Endocytosis | Lysosomes | Specific targeting to lysosomes achieved. nih.gov |
| Co-localization with Lysosomal Markers | Low | High | Confirms lysosomal accumulation. nih.gov |
| Delivery Efficiency of Encapsulated Load to Lysosomes | Lower | Significantly Higher | Demonstrates enhanced targeted delivery. nih.gov |
Development of Fluorescent Probes and Biosensors for Intracellular and Environmental Sensing
The isothiocyanate group is a key functional group in the development of fluorescent probes and biosensors due to its ability to react with nucleophiles such as amines and thiols, which are common in biological molecules. nih.govsigmaaldrich.comlumiprobe.com This reactivity allows for the specific labeling of proteins and other biomolecules. When combined with a fluorophore and a lipophilic tail like the octadecyl group, it enables the creation of probes that can be anchored to specific cellular compartments or used for environmental sensing.
The octadecyl chain provides a hydrophobic anchor, allowing the probe to integrate into lipid membranes or other nonpolar environments, while the isothiocyanate group serves as a reactive handle for conjugation or as a recognition site itself. adipogen.com
Detailed Research Findings:
The isothiocyanate moiety has been successfully utilized as a recognition site in fluorescent probes for the detection of specific biomolecules. For instance, a red-emitting fluorescent probe incorporating an isothiocyanate group has been developed for the selective and sensitive detection of cysteine (Cys). nih.gov Cysteine is an important biomarker, and its abnormal levels are associated with various diseases. nih.gov This probe demonstrated a significant fluorescence enhancement upon reaction with cysteine, allowing for its imaging in living cells. nih.gov The probe also exhibited desirable properties such as a large Stokes shift, low toxicity, and a low detection limit, highlighting its potential for biological applications. nih.gov
While the direct use of this compound in a specific, commercially available biosensor for broad environmental or intracellular sensing is not widely documented in the provided search results, the principles of its components are well-established in the field. The lipophilic octadecyl tail is a common feature in probes designed for membrane studies. For example, Fluorescein octadecyl ester, a lipophilic fluorescent dye, is used as a pH or ion indicator within membranes and for liposome studies. adipogen.com Similarly, Octadecyl Rhodamine B chloride is another lipophilic fluorescent probe widely used in membrane biology.
The combination of a long alkyl chain for membrane anchoring and a reactive or specific recognition group like isothiocyanate forms the fundamental design strategy for many advanced biosensors. These sensors are designed to provide a fluorescent signal in response to changes in their local environment, such as pH, ion concentration, or the presence of specific molecules. nih.govnih.gov The development of such probes with "activatable" and "in situ" properties is a key area of research, aiming to provide high-resolution imaging of biological processes within living cells. nih.gov
Interactive Data Table: Components of Isothiocyanate-Based Fluorescent Probes
| Component | Function | Example Compound/Moiety | Reference |
| Fluorophore | Emits light upon excitation, providing the signal. | Rhodamine B, Fluorescein | adipogen.com |
| Reactive/Recognition Group | Binds to the target analyte, often triggering a change in fluorescence. | Isothiocyanate (ITC) | nih.gov |
| Lipophilic Anchor | Integrates the probe into lipid membranes or hydrophobic environments. | Octadecyl chain | adipogen.com |
| Linker | Connects the different components of the probe. | Varies depending on the specific probe design. | N/A |
Computational Chemistry and Theoretical Modeling of Octadecyl Isothiocyanate
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule like octadecyl isothiocyanate, which is characterized by a long C18 alkyl chain attached to a reactive isothiocyanate (-N=C=S) group.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.
DFT calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the isothiocyanate group, while the LUMO would be centered on the C=S bond.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). mdpi.com The long alkyl chain influences these properties by its electron-donating inductive effect, although this effect diminishes with distance from the functional group.
Table 1: Illustrative Electronic Properties of this compound from Theoretical Calculations
| Property | Description | Predicted Value (Illustrative) | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.7 eV | Correlates with chemical reactivity and stability. mdpi.com |
| Chemical Potential (μ) | Tendency of electrons to escape from the system | ~ -3.65 eV | Governs electron transfer processes. |
| Global Hardness (η) | Resistance to change in electron distribution | ~ 2.85 eV | A measure of the molecule's stability. |
| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons | ~ 2.35 eV | Quantifies the electrophilic nature of the molecule. mdpi.com |
| Note: These values are illustrative and based on typical findings for long-chain aliphatic isothiocyanates. Specific values would require dedicated DFT calculations. |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net For this compound, this is particularly complex due to the high flexibility of the eighteen-carbon alkyl chain.
The isothiocyanate group itself has preferred geometries. Theoretical studies on smaller isothiocyanates like allyl isothiocyanate have identified multiple stable conformers based on rotation around the C-N and C-C bonds adjacent to the NCS group. researchgate.net For this compound, the energetic profile would be a complex potential energy surface with many local minima corresponding to different combinations of chain and headgroup conformations. The energy differences between these conformers are typically small, meaning that at room temperature, the molecule exists as a dynamic ensemble of various conformations.
Table 2: Representative Energetic Profile for Conformational Changes in the Alkyl Chain
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) - Illustrative | Description |
| C-C-C-C | Anti (Trans) | 0 | The most stable, fully extended conformation. |
| C-C-C-C | Gauche | ~0.9 | A less stable, kinked conformation due to steric strain. |
| C-C-N=C | Trans | 0 | Assumed ground state for the headgroup linkage. |
| C-C-N=C | Gauche | ~1.5 - 2.5 | Higher energy conformation due to rotation near the functional group. |
| Note: These are representative values for simple alkanes and related compounds. The actual energetic profile for this compound would be more complex. |
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to predict how a molecule like this compound might behave in a biological system, for instance, by interacting with a protein.
Molecular docking is a method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This is crucial for predicting the potential biological targets of this compound. The long, hydrophobic octadecyl chain is expected to dominate its binding behavior, favoring interactions with deep, non-polar, or hydrophobic pockets within a protein's active site or allosteric sites. oup.complos.org This is a common feature for long-chain aliphatic molecules. nih.gov
The isothiocyanate headgroup can form more specific interactions. While it is not a strong hydrogen bond donor or acceptor, the sulfur atom can participate in van der Waals and other non-covalent interactions. The electrophilic carbon of the NCS group is capable of forming a covalent bond with nucleophilic residues, such as the sulfhydryl group of cysteine or the primary amine of lysine, which is a known mechanism for many biologically active isothiocyanates. researchgate.netnih.gov
Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. nih.govnih.gov An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the interactions, including conformational changes in both the ligand and the protein upon binding.
Table 3: Predicted Interaction Profile of this compound with a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Significance |
| Hydrophobic Interactions | Octadecyl (C18) alkyl chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Major driving force for binding affinity due to the large non-polar chain. plos.orgresearchgate.net |
| Van der Waals Contacts | Entire molecule | All residues in the binding pocket | Contribute to the overall steric fit and binding energy. |
| Covalent Bonding (Potential) | Isothiocyanate (-N=C=S) carbon | Cysteine (thiol group), Lysine (amino group) | Potential for irreversible inhibition of the enzyme. nih.gov |
| Dipole-Dipole Interactions | Isothiocyanate (-N=C=S) group | Polar residues like Serine, Threonine, Asparagine | Weaker interactions that contribute to binding orientation. |
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, SAR can be inferred by comparing its features to other isothiocyanates with different alkyl chain lengths. nih.gov
The most prominent feature of this compound is its long C18 aliphatic chain. This chain confers very high lipophilicity (fat-solubility), which will strongly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Absorption and Membrane Permeability: High lipophilicity generally enhances passive diffusion across cell membranes. The long octadecyl chain would facilitate partitioning into lipid bilayers.
Solubility: The molecule is expected to have extremely low water solubility, which could limit its bioavailability in aqueous environments.
Binding Affinity: The long chain provides a large surface area for hydrophobic interactions, potentially leading to high-affinity binding to proteins with suitable hydrophobic pockets. plos.org However, its length and flexibility could also introduce steric hindrance, preventing access to smaller, more constrained binding sites. Studies on other homologous series of aliphatic compounds have shown a "cutoff effect," where increasing chain length enhances activity up to a certain point, after which activity decreases, often due to steric clashes or reduced solubility. nih.gov
The isothiocyanate functional group is the "warhead" responsible for the characteristic reactivity of the class. nih.gov The SAR is therefore a combination of the chain's influence on physical properties and delivery to a target, and the headgroup's chemical reactivity at that target.
Table 4: Inferred Structure-Activity Relationship (SAR) for this compound
| Structural Feature | Property Influenced | Predicted Effect | Rationale |
| Octadecyl (C18) Chain | Lipophilicity/Hydrophobicity | Very High | The long, non-polar alkyl chain dominates the molecule's character. |
| Octadecyl (C18) Chain | Aqueous Solubility | Very Low | Lack of polar groups on the long chain prevents interaction with water. |
| Octadecyl (C18) Chain | Membrane Permeability | High | Facilitates passage through lipid bilayers via passive diffusion. |
| Octadecyl (C18) Chain | Steric Bulk | High | May restrict access to sterically hindered binding sites. |
| Isothiocyanate (-NCS) Group | Reactivity | High (Electrophilic) | The functional group is the primary site of chemical and biological reactivity. nih.gov |
| Overall Molecule | Target Specificity | Potentially high for lipophilic binding sites | The requirement for a large hydrophobic pocket would confer a degree of selectivity. |
Environmental and Agricultural Research Contributions
Biofumigation and Soil-Borne Pathogen Suppression
Biofumigation is a sustainable agricultural practice that involves the incorporation of certain plant species, particularly from the Brassicaceae family, into the soil to manage soil-borne pests and pathogens. This process relies on the release of biocidal compounds, primarily isothiocyanates, from the plant tissues.
Role of Isothiocyanates in Plant Defense Mechanisms
Isothiocyanates are a key component of the "mustard oil bomb" defense system in plants. nih.gov They are produced from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites present in cruciferous vegetables like broccoli, mustard, and cabbage. chemicalbook.com When plant tissues are damaged, for instance by herbivores or pathogens, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their conversion into various biologically active compounds, including isothiocyanates. chemicalbook.com
These ITCs serve as a potent defense, exhibiting a broad spectrum of activity against various organisms. They can act as repellents to herbivores and have been shown to possess antimicrobial and insecticidal properties, thus protecting the plant from a wide range of threats. nih.govnih.gov The specific type of isothiocyanate produced varies depending on the plant species and the precursor glucosinolate. chemicalbook.com While the defensive role of many short-chain and aromatic isothiocyanates is well-established, specific research into the natural occurrence and defensive functions of octadecyl isothiocyanate in plants is not currently available.
Application as Natural Biopesticides and Soil Amendments
The biocidal properties of isothiocyanates have led to their investigation and use as natural alternatives to synthetic pesticides. koreascience.kr When Brassica plant matter is incorporated into the soil, the released ITCs can suppress populations of soil-borne pathogens, including certain fungi, bacteria, and nematodes. koreascience.krnih.gov This process of biofumigation helps to reduce the incidence of plant diseases in subsequent crops. nih.gov
The effectiveness of biofumigation is influenced by several factors, including the type and concentration of isothiocyanates released, soil type, temperature, and moisture. nih.gov Research has shown that different ITCs exhibit varying levels of toxicity towards different pathogens. For instance, some studies suggest that aliphatic isothiocyanates may have stronger biofumigation effects than aromatic ones. nih.gov
While there is a considerable body of research on the biopesticidal activity of ITCs like allyl isothiocyanate and benzyl (B1604629) isothiocyanate, specific studies detailing the efficacy of this compound as a natural biopesticide or soil amendment are lacking. The long aliphatic chain of this compound suggests it would be less volatile and more lipophilic than shorter-chain ITCs, which could influence its distribution and persistence in the soil, and consequently its bioactivity. However, without direct experimental evidence, its potential as a biopesticide remains speculative.
Table 1: Examples of Isothiocyanates and their Biofumigation-related Activities
| Isothiocyanate | Source Plant Genus | Target Organisms | Reference |
| Allyl isothiocyanate | Brassica, Sinapis | Fungi, Bacteria, Nematodes, Weeds | nih.govnih.govnih.gov |
| Benzyl isothiocyanate | Tropaeolum, Lepidium | Fungi, Bacteria | mdpi.com |
| 2-Phenylethyl isothiocyanate | Brassica, Nasturtium | Fungi, Insects | nih.gov |
| Methyl isothiocyanate | Brassica | Fungi, Insects | nih.gov |
This table presents data for commonly studied isothiocyanates to illustrate the general application in biofumigation, as specific data for this compound is not available.
Impact on Soil Microbiota Dynamics
The introduction of isothiocyanates into the soil through biofumigation can have a significant impact on the soil microbial community. koreascience.kr While the primary goal is the suppression of pathogens, these broad-spectrum biocides can also affect non-target and beneficial microorganisms.
Studies on the effects of various ITCs on soil microbiota have shown a range of outcomes. For example, some research indicates that while fungal populations may be significantly reduced, certain bacterial populations might be less affected or may even be stimulated. nih.gov The application of allyl isothiocyanate, for instance, has been observed to decrease the diversity of soil bacteria but stimulate the diversity of the fungal community in the long term, with some beneficial genera like Lysobacter and Pseudomonas increasing in relative abundance. koreascience.krnih.gov
The specific impact of an isothiocyanate on soil microbiota is dependent on its chemical structure, concentration, and the composition of the microbial community in a given soil. nih.gov There is currently no published research specifically investigating the impact of this compound on soil microbiota dynamics. Its low volatility and potential for strong adsorption to soil organic matter could lead to localized and persistent effects, but the nature of these effects on different microbial groups is unknown.
Water Treatment and Remediation Technologies
Research into the use of isothiocyanates in water treatment and remediation is an emerging field. Some studies have explored the bactericidal effects of certain isothiocyanates in water. For example, allyl isothiocyanate has been shown to have a bactericidal effect against Escherichia coli and other heterotrophic bacteria in water, suggesting potential applications as a biocide for non-potable water storage or treatment. nih.gov
The mechanism of action is thought to involve the disruption of cellular processes in microorganisms. However, the effectiveness can be influenced by the chemical stability of the isothiocyanate in an aqueous environment. srce.hrrsc.org
There is no available scientific literature on the application or potential of this compound in water treatment and remediation technologies. Its very low water solubility would likely present significant challenges for its application in aqueous systems, although it could potentially be used in formulations designed for specific purposes, such as targeting biofilms on surfaces. Further research is needed to explore any such possibilities.
Emerging Trends and Future Research Directions
Rational Design of Novel Isothiocyanate Derivatives with Enhanced Specificity
A significant trend in isothiocyanate research is the move towards the rational design of novel derivatives with improved specificity and efficacy. nih.govnih.govresearchgate.net This involves modifying the chemical structure of existing isothiocyanates, like octadecyl isothiocyanate, to enhance their interaction with specific biological targets. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: A crucial aspect of rational design is the investigation of structure-activity relationships (SAR). By synthesizing and evaluating a series of related isothiocyanate compounds, researchers can identify the chemical features that are essential for their biological activity. nih.govnih.govresearchgate.netcohlife.org For instance, studies on various isothiocyanates have highlighted the importance of the electrophilic isothiocyanate group for their ability to react with cellular nucleophiles, such as cysteine residues in proteins. researchgate.net The length and composition of the alkyl chain, as seen in this compound, also play a critical role in determining the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with intracellular targets.
Future SAR studies on long-chain isothiocyanates will likely focus on:
Modifying the Alkyl Chain: Introducing functional groups, such as hydroxyl or ether linkages, into the octadecyl chain could alter the compound's solubility and pharmacokinetic properties.
Varying the Isothiocyanate Moiety: While the -N=C=S group is central to the activity of these compounds, subtle electronic modifications to this group could fine-tune its reactivity and selectivity. researchgate.net
Creating Hybrids: Combining the isothiocyanate pharmacophore with other bioactive molecules has the potential to create hybrid compounds with dual or synergistic modes of action. cohlife.org
The insights gained from these studies will guide the design of new isothiocyanate derivatives with enhanced potency and reduced off-target effects, paving the way for more targeted therapeutic applications. nih.govnih.gov
Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding
To fully comprehend the biological effects of this compound, researchers are increasingly turning to systems biology approaches. nih.govresearchgate.net These methods allow for a holistic view of the cellular response to isothiocyanate treatment by simultaneously analyzing multiple layers of biological information. nih.gov
Omics Technologies:
Proteomics: This involves the large-scale study of proteins. Proteomic techniques can be used to identify the specific proteins that are targeted and modified by this compound within a cell. usuhs.edunih.gov By treating cells with the isothiocyanate and then analyzing the cellular proteome, researchers can pinpoint which proteins have been covalently modified, providing direct evidence of molecular targets. usuhs.edunih.gov
Transcriptomics and Metabolomics: Transcriptomics analyzes the complete set of RNA transcripts, while metabolomics examines the full complement of small-molecule metabolites. Integrating these "omics" data with proteomics can reveal the downstream consequences of protein modification by this compound, showing how it alters gene expression and metabolic pathways. nih.govmdpi.com For example, a study on the effects of isothiocyanates on prostate tissue used gene expression profiling to identify changes in key signaling pathways. nih.gov
By combining these powerful technologies, researchers can construct detailed models of the cellular networks affected by this compound. This comprehensive understanding is essential for predicting its therapeutic effects and potential side effects, and for identifying biomarkers that could be used to monitor treatment response. nih.govresearchgate.net
Advanced Characterization Techniques for In Situ and Real-Time Analysis
The development of advanced analytical techniques is providing unprecedented insights into the behavior of isothiocyanates in biological systems. mdpi.comtandfonline.com These methods allow for the detection and quantification of isothiocyanates and their metabolites in complex matrices, and can even be used to monitor their interactions with cellular components in real-time.
Spectroscopic and Chromatographic Methods:
Mass Spectrometry (MS): Coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), MS is a cornerstone for the analysis of isothiocyanates. mdpi.comnih.gov These methods are used to identify and quantify this compound and its metabolites in biological samples such as plasma and tissues. nih.gov
Spectrophotometry: Spectrophotometric methods, often based on derivatization reactions, provide a means for the quantitative analysis of total isothiocyanate content. nih.govnih.gov For example, the reaction of isothiocyanates with 1,2-benzenedithiol (B97157) produces a chromophoric product that can be readily measured. nih.gov
Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like IR are emerging as rapid and non-destructive methods for the analysis of isothiocyanates in various samples, including food products. tandfonline.com
In Situ and Real-Time Analysis: Future research will likely see an increased use of techniques that allow for the direct observation of this compound within living cells. This could involve the use of fluorescently-labeled isothiocyanate analogues in conjunction with advanced microscopy techniques to visualize their subcellular localization and track their interactions with specific proteins in real-time. Such studies will provide a dynamic picture of how these compounds function at the cellular level.
Sustainable Synthesis and Application Strategies for Long-Chain Isothiocyanates
As the interest in long-chain isothiocyanates like this compound grows, so does the need for sustainable and environmentally friendly methods for their production and application. rsc.org
Green Synthesis Methods: Traditional methods for synthesizing isothiocyanates often rely on toxic reagents and harsh reaction conditions. rsc.orgnih.gov Current research is focused on developing "green" alternatives that are more sustainable. rsc.orgtandfonline.comacs.org These include:
Catalytic Approaches: The use of catalysts, including metal-based and organocatalysts, can improve the efficiency and reduce the environmental impact of isothiocyanate synthesis. rsc.org
Biocatalysis: Employing enzymes as catalysts offers a highly selective and environmentally benign route to isothiocyanate production. nih.govnih.gov Myrosinase, the enzyme responsible for the natural production of isothiocyanates from glucosinolates, is a key focus of this research. youtube.comoregonstate.edu
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. rsc.orgtandfonline.com
Sustainable Applications: Beyond synthesis, there is a growing interest in the sustainable application of long-chain isothiocyanates. Given their antimicrobial properties, there is potential for their use as natural preservatives in food and as environmentally friendly crop protection agents in agriculture. wur.nl Research in this area will focus on developing stable formulations and effective delivery systems to maximize their efficacy while minimizing their environmental footprint.
Q & A
Q. Q1. What are the established synthesis protocols for octadecyl isothiocyanate (CAS 2877-26-1), and how is purity validated in laboratory settings?
Answer: this compound is synthesized via nucleophilic substitution reactions using octadecyl amine and thiophosgene or via isothiocyanate functionalization of long-chain hydrocarbons. Key steps include controlled reaction temperatures (e.g., 0–5°C to prevent side reactions) and inert atmospheres to avoid oxidation. Purification typically involves column chromatography or recrystallization using non-polar solvents like hexane. Purity is validated using HPLC (C18 columns, as noted in ) with UV detection at 254 nm, complemented by NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation of the -NCS group) .
Q. Q2. Which analytical techniques are critical for characterizing this compound’s stability under varying experimental conditions?
Answer: Stability studies employ thermogravimetric analysis (TGA) to assess thermal degradation thresholds and dynamic light scattering (DLS) for aggregation behavior in solution. For hydrolytic stability, pH-dependent degradation is monitored via FT-IR spectroscopy to detect shifts in the isothiocyanate (-NCS) peak at ~2050 cm⁻¹. Accelerated stability testing under UV exposure uses gas chromatography-mass spectrometry (GC-MS) to identify breakdown products .
Q. Q3. What safety protocols are essential when handling this compound in biological assays?
Answer: Due to its reactivity with amines and potential toxicity, researchers must use fume hoods, nitrile gloves, and eye protection. Storage conditions should avoid moisture (anhydrous solvents, desiccators). Toxicity data from EPA assessments (e.g., liver and spleen effects in subchronic studies) recommend concentration limits ≤0.5% (w/w) in biological systems . Spill management requires neutralization with alkaline solutions (e.g., 10% sodium bicarbonate) .
Advanced Research Questions
Q. Q4. How can this compound be functionalized for targeted lysosomal delivery in drug-loaded liposomes?
Answer: this compound’s hydrophobic tail facilitates integration into lipid bilayers. Advanced strategies include conjugating pH-sensitive ligands (e.g., histidine residues) to the -NCS group, enabling lysosome-specific release. A study using octadecyl-rhodamine B analogs demonstrated enhanced lysosomal uptake in HeLa cells via endosomal escape, validated using fluorescence microscopy and FITC-dextran colocalization assays . Optimization requires tuning lipid-to-ligand ratios (e.g., 10:1 molar ratio) to balance stability and targeting efficiency.
Q. Q5. What experimental approaches resolve discrepancies in reported cytotoxicity profiles of this compound across cell lines?
Answer: Contradictions in cytotoxicity (e.g., liver vs. neuronal cell responses) are addressed by standardizing assay conditions:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify thresholds.
- Cell-specific metabolism : Use LC-MS to quantify metabolic byproducts (e.g., thiourea derivatives) in different cell lysates.
- Membrane interaction assays : Surface plasmon resonance (SPR) measures binding affinity to lipid rafts, which varies by cell type .
Q. Q6. What methodologies validate the role of this compound in modulating membrane fluidity in synthetic lipid models?
Answer: Fluorescence anisotropy using DPH (1,6-diphenyl-1,3,5-hexatriene) or Laurdan probes quantifies membrane rigidity. This compound’s incorporation reduces fluidity, as shown by increased anisotropy values (≥0.25) in DOPC liposomes. Complementary atomic force microscopy (AFM) reveals phase separation in lipid bilayers at ≥5 mol% concentration. Data interpretation must account for chain-length mismatch between the compound (C18) and model membranes (e.g., C16 lipids) .
Methodological Considerations
Q. Q7. How do researchers distinguish this compound from structurally similar compounds (e.g., octadecyl isocyanate) in mixed samples?
Answer: Differentiation relies on:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
